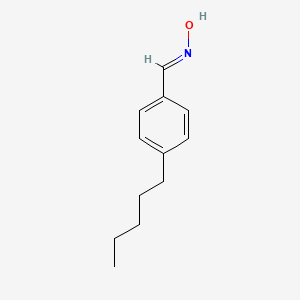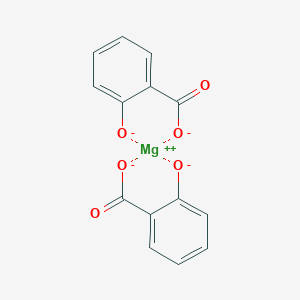
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique structural properties, which include a phenanthroline core with carboxylic acid groups at the 2 and 9 positions and a fluorine atom at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with 1,10-phenanthroline.
Introduction of Carboxylic Acid Groups: The 2 and 9 positions of the phenanthroline ring are functionalized with carboxylic acid groups through a series of reactions involving halogenation and subsequent hydrolysis.
Fluorination: The fluorine atom is introduced at the 5 position using a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
- Quinone derivatives from oxidation.
- Alcohols or aldehydes from reduction.
- Various substituted phenanthroline derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.
Industry: It is used in the development of new materials, such as catalysts and sensors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s fluorine atom enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound without carboxylic acid or fluorine modifications.
1,10-Phenanthroline-2,9-dicarboxylic acid: Lacks the fluorine atom at the 5 position.
5-Fluoro-1,10-phenanthroline: Lacks the carboxylic acid groups at the 2 and 9 positions.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxylic acid, 5-fluoro- is unique due to the combined presence of carboxylic acid groups and a fluorine atom, which enhances its chemical reactivity and potential applications. The fluorine atom increases the compound’s lipophilicity and electron-withdrawing properties, making it more effective in forming stable complexes with metal ions and interacting with biological molecules.
This detailed article provides a comprehensive overview of 1,10-phenanthroline-2,9-dicarboxylic acid, 5-fluoro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
2007915-77-5 |
|---|---|
Molekularformel |
C14H7FN2O4 |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
5-fluoro-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C14H7FN2O4/c15-8-5-6-1-3-9(13(18)19)16-11(6)12-7(8)2-4-10(17-12)14(20)21/h1-5H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
IXJVURJZYWYSNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C3C(=C(C=C21)F)C=CC(=N3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


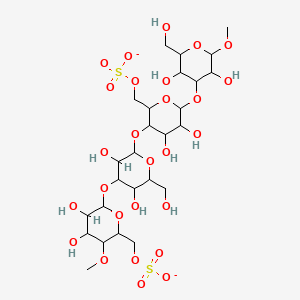
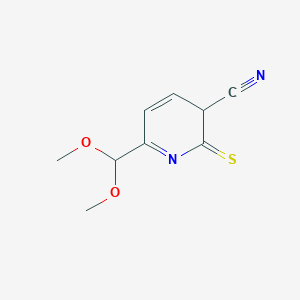
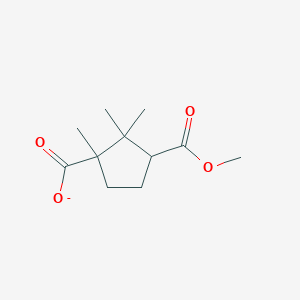
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
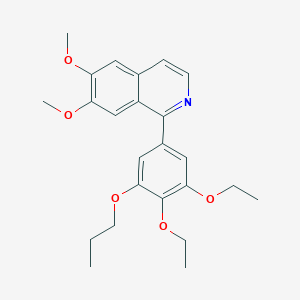
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)

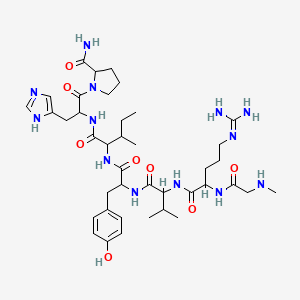
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
